Activated A Subunit

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

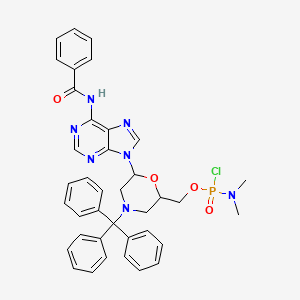

Structure

2D Structure

Properties

CAS No. |

1155373-30-0 |

|---|---|

Molecular Formula |

C38H37ClN7O4P |

Molecular Weight |

722.2 g/mol |

IUPAC Name |

N-[9-[6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C38H37ClN7O4P/c1-44(2)51(39,48)49-25-32-23-45(38(29-17-9-4-10-18-29,30-19-11-5-12-20-30)31-21-13-6-14-22-31)24-33(50-32)46-27-42-34-35(40-26-41-36(34)46)43-37(47)28-15-7-3-8-16-28/h3-22,26-27,32-33H,23-25H2,1-2H3,(H,40,41,43,47) |

InChI Key |

HRNHOEBQNIMEGD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)P(=O)(OCC1CN(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Fulcrum of Signaling: A Technical Guide to Gα Subunit Conformational Changes Upon Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heterotrimeric G proteins are fundamental molecular switches in cellular signaling, translating extracellular signals into intracellular responses. The activation of the Gα subunit, the central timer of this complex, is contingent on a series of intricate and dynamic conformational changes initiated by G protein-coupled receptors (GPCRs). This technical guide provides an in-depth examination of the structural rearrangements within the Gα subunit as it transitions from an inactive, GDP-bound state to an active, GTP-bound state. We will dissect the critical movements of the core domains and the "switch" regions, present quantitative data on these transitions, and provide detailed protocols for key experimental techniques used to elucidate these mechanisms. This guide is intended to serve as a comprehensive resource for researchers aiming to understand and therapeutically target the G protein activation cycle.

The G Protein Activation-Deactivation Cycle

The canonical G protein cycle is a precisely regulated process. In its basal state, the Gα subunit is bound to Guanosine Diphosphate (GDP) and forms a stable heterotrimer with the Gβγ dimer.[1][2] Upon agonist binding, a GPCR undergoes a conformational change, enabling it to act as a Guanine Nucleotide Exchange Factor (GEF) for the G protein heterotrimer.[1][2] The activated GPCR engages the Gα subunit, inducing allosteric changes that destabilize GDP binding, leading to its release.[3][4] Given the high intracellular concentration of Guanosine Triphosphate (GTP), it rapidly binds to the now-empty nucleotide pocket.[1][2] GTP binding triggers the pivotal conformational changes that define the active state, causing Gα-GTP to dissociate from both the GPCR and the Gβγ dimer.[1][3] The freed Gα-GTP and Gβγ subunits are then able to modulate their respective downstream effectors. The signal is terminated by the intrinsic GTPase activity of the Gα subunit, which hydrolyzes GTP to GDP, a process often accelerated by Regulators of G protein Signaling (RGS) proteins.[5] The resulting Gα-GDP then re-associates with Gβγ, returning the system to its inactive state.

Core Conformational Changes in the Gα Subunit

The Gα subunit is composed of two primary domains: a conserved Ras-like GTPase domain (RD) and an α-helical domain (AHD) unique to heterotrimeric G proteins.[1][6] The nucleotide-binding pocket is situated at the interface of these two domains.[7] The transition from the GDP- to the GTP-bound state is not a subtle shift but a dramatic reorganization of these domains and key flexible loops known as "switch" regions.

Domain Movements: Upon GPCR binding and subsequent GDP release, the AHD undergoes a massive displacement, moving away from the RD in a clamshell-like motion.[8][9] This exposes the nucleotide-binding pocket, facilitating the exchange of GDP for GTP.[8] Following GTP binding and dissociation from the receptor, the AHD closes back onto the RD, a process that can occur on a slower timescale than the initial activation events.[1][2]

The "Switch" Regions: Three highly flexible regions—Switch I (SWI), Switch II (SWII), and Switch III (SWIII)—undergo the most significant local conformational changes.[8] These regions are typically disordered in the GDP-bound state but become ordered upon GTP binding.[8]

-

Switch I (SWI): Located near the β- and γ-phosphates of the nucleotide. Its ordering is critical for effector interaction.

-

Switch II (SWII): A highly dynamic region that contains a conserved tryptophan residue often used as an intrinsic fluorescent probe for activation.[10][11] In the active state, SWII forms a helical structure that, along with the α3 helix, creates a binding surface for effectors.[8] Its conformation is mutually exclusive for binding Gβγ or effectors.[12]

-

Switch III (SWIII): Also contributes to the effector-binding surface and shows significant conformational changes between the inactive and active states.[2]

The binding of the γ-phosphate of GTP acts as a linchpin, stabilizing these switch regions in their active conformation through a network of hydrogen bonds and electrostatic interactions.[8] This reconfigured surface loses affinity for Gβγ and gains affinity for downstream effectors, thus propagating the signal.

References

- 1. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gαs slow conformational transition upon GTP binding and a novel Gαs regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Conformational Transitions and the Activation of Heterotrimeric G Proteins by G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of the GDP-bound state of the SRP GTPase FlhF - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WHAT SITE-DIRECTED LABELING STUDIES TELL US ABOUT THE MECHANISM OF RHODOPSIN ACTIVATION AND G-PROTEIN BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and dynamical changes in an α-subunit of a heterotrimeric G protein along the activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of G proteins by GTP and the mechanism of Gα-catalyzed GTP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portal.fis.tum.de [portal.fis.tum.de]

- 10. bmglabtech.com [bmglabtech.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. [PDF] Structural and dynamical changes in an α-subunit of a heterotrimeric G protein along the activation pathway | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Core Mechanism of Action of the Pertussis Toxin S1 Subunit

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pertussis toxin (PTX), a key virulence factor of Bordetella pertussis, is a complex AB5-type exotoxin that plays a pivotal role in the pathogenesis of whooping cough. The catalytic activity of the toxin resides entirely within its S1 subunit. This technical guide provides a comprehensive overview of the molecular mechanism of action of the pertussis toxin S1 subunit, its interaction with target host cell proteins, and the resultant downstream cellular signaling disruptions. Detailed experimental protocols for key assays and quantitative data on the toxin's activity are presented to serve as a valuable resource for researchers in the fields of infectious diseases, cell biology, and drug development.

Introduction to Pertussis Toxin and the S1 Subunit

Pertussis toxin is a 105 kDa protein complex composed of six subunits: S1, S2, S3, S4 (two copies), and S5.[1] These subunits are organized in an A-B architecture, where the A-protomer, the enzymatically active S1 subunit, is non-covalently associated with the B-oligomer, a pentameric complex of subunits S2-S5 that is responsible for binding to host cell receptors.[1][2]

The S1 subunit is a 26 kDa protein that functions as an ADP-ribosyltransferase.[3] Following the binding of the B-oligomer to glycoconjugate receptors on the host cell surface, the holotoxin is endocytosed and undergoes retrograde transport to the endoplasmic reticulum (ER).[4] In the ER, the S1 subunit dissociates from the B-oligomer and is translocated to the cytosol, where it exerts its catalytic activity.[4]

Molecular Mechanism of Action of the S1 Subunit

The primary molecular mechanism of the PTX S1 subunit is the catalysis of the ADP-ribosylation of the α-subunits of heterotrimeric Gi/o proteins.[2][5] This enzymatic reaction involves the transfer of an ADP-ribose moiety from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to a specific cysteine residue near the C-terminus of the Gαi/o subunit.[2][6]

This covalent modification uncouples the Gαi/o protein from its cognate G-protein coupled receptor (GPCR).[2][5] Under normal physiological conditions, the binding of an inhibitory ligand to a Gi/o-coupled GPCR activates the G-protein, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. By ADP-ribosylating the Gαi/o subunit, the PTX S1 subunit prevents this inhibitory signal from being transduced.

The key catalytic residues within the S1 subunit that are essential for its ADP-ribosyltransferase activity have been identified as Glu-129 and His-35 through site-directed mutagenesis and kinetic analyses.[5]

Signaling Pathway Disruption

The ADP-ribosylation of Gαi/o proteins by the S1 subunit leads to a sustained, unregulated activity of adenylyl cyclase, resulting in a significant increase in intracellular cAMP concentration.[7] This elevation in cAMP levels disrupts numerous downstream signaling pathways that are critical for normal cellular function, particularly in immune cells.

Cellular Effects

The dysregulation of cAMP signaling by the PTX S1 subunit has pleiotropic effects on host cells, including:

-

Inhibition of Chemotaxis: By disrupting Gi/o signaling, PTX impairs the ability of immune cells, such as neutrophils and macrophages, to migrate to sites of infection.

-

Lymphocytosis: PTX promotes the accumulation of lymphocytes in the bloodstream.

-

Enhanced Insulin (B600854) Secretion: The toxin can lead to hypoglycemia by stimulating insulin release from pancreatic islet cells.[7]

-

Histamine Sensitization: PTX increases the sensitivity of the host to histamine.

Quantitative Data

The enzymatic activity of the PTX S1 subunit and its effects on cells can be quantified. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Cell Type/Conditions | Reference |

| ADP-ribosylation | |||

| Gαi/o ADP-ribosylation | Complete at 10 ng/mL within 3 hours | Chinese Hamster Ovary (CHO) cells | [8] |

| cAMP Accumulation | |||

| PTX Concentration | 100 ng/mL | Human Mononuclear Leucocytes | [9] |

| Effect | Significantly reduced isoprenaline and PGE1-induced cAMP accumulation | Human Mononuclear Leucocytes | [9] |

| Enzymatic Activity | |||

| Purified S1 Subunit Activity | 68.1 ± 10.1% of intact toxin (molar basis) | In vitro ADP-ribosylation assay with synthetic peptide | [10] |

Table 1: Quantitative Effects of Pertussis Toxin S1 Subunit

| Parameter | Substrate | K | k | Reference |

| NAD⁺ | L-arginine methyl ester | 5.6 | N/A | (Data for Cholera Toxin, a related ART) |

| Gαi/o | N/A | N/A | N/A | (Specific values for PTX S1 not found) |

Table 2: Kinetic Parameters of ADP-Ribosyltransferases (ARTs)

(Note: Specific Km and kcat values for the pertussis toxin S1 subunit with its native Gαi/o substrate are not readily available in the reviewed literature. The provided data for cholera toxin serves as a reference for a related bacterial ADP-ribosyltransferase.)

Experimental Protocols

In Vitro ADP-Ribosylation Assay

This assay directly measures the enzymatic activity of the PTX S1 subunit using purified components.

Materials:

-

Purified recombinant PTX S1 subunit

-

Purified Gαi/o protein or a synthetic peptide corresponding to the C-terminus of Gαi

-

[α-³²P]NAD⁺

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM dithiothreitol, 10 mM thymidine, 2.5 mM ATP, 5 mM MgCl₂)

-

SDS-PAGE reagents

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, purified Gαi/o protein (or synthetic peptide), and the PTX S1 subunit.

-

Initiate the reaction by adding [α-³²P]NAD⁺.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled ADP-ribosylated Gαi/o protein.

-

Quantify the incorporated radioactivity to determine the enzyme's specific activity.

CHO Cell Clustering Assay

This cell-based assay is a widely used method to determine the biological activity of pertussis toxin.

Materials:

-

Chinese Hamster Ovary (CHO) cells

-

Cell culture medium (e.g., Ham's F-12 with 10% fetal bovine serum)

-

96-well cell culture plates

-

Pertussis toxin standard and test samples

-

Microscope

Procedure:

-

Seed CHO cells into a 96-well plate at a density that allows for sub-confluent growth after overnight incubation.

-

The following day, replace the medium with fresh medium containing serial dilutions of the pertussis toxin standard and test samples.

-

Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

-

Observe the cells under a microscope for the characteristic clustering morphology induced by active pertussis toxin.

-

The endpoint is typically determined as the highest dilution of the toxin that still causes a discernible clustering effect.

Intracellular cAMP Measurement Assay

This assay quantifies the downstream effect of PTX S1 subunit activity on cellular signaling.

Materials:

-

CHO-K1 cells

-

Cell culture medium

-

Pertussis toxin

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

cAMP assay kit (e.g., ELISA or HTRF-based)

Procedure:

-

Treat CHO-K1 cells with varying concentrations of pertussis toxin for a sufficient duration (e.g., 18-24 hours) to allow for toxin uptake and action.

-

Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

The potentiation of forskolin-stimulated cAMP accumulation is indicative of PTX activity, as the inhibitory G-protein pathway has been disabled.

Experimental and Logical Workflows

Conclusion

The S1 subunit of pertussis toxin is a potent ADP-ribosyltransferase that effectively disrupts host cell signaling by targeting and inactivating Gi/o proteins. This leads to a cascade of cellular events initiated by the uncontrolled accumulation of cAMP. A thorough understanding of its mechanism of action, supported by robust quantitative data and detailed experimental protocols, is essential for the development of novel therapeutics and improved vaccines against whooping cough. This technical guide provides a foundational resource for researchers dedicated to advancing our knowledge of this important bacterial toxin.

References

- 1. researchgate.net [researchgate.net]

- 2. Gi/o Protein-Dependent and -Independent Actions of Pertussis Toxin (PTX) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Models and In Vitro Assays for the Assessment of Pertussis Toxin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A proposed mechanism of ADP-ribosylation catalyzed by the pertussis toxin S1 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pertussis toxin-catalyzed ADP-ribosylation of transducin. Cysteine 347 is the ADP-ribose acceptor site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The inhibitory G protein G(i) identified as pertussis toxin-catalyzed ADP-ribosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ADP-ribosylation activity in pertussis vaccines and its relationship to the in vivo histamine-sensitisation test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A quantitative analysis for the ADP-ribosylation activity of pertussis toxin: an enzymatic-HPLC coupled assay applicable to formulated whole cell and acellular pertussis vaccine products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of the kinetic mechanism of arginine-specific ADP-ribosyltransferases using a high performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ribosome Inactivation Mechanism of Shiga Toxin A1 Subunit

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shiga toxins (Stx), produced by Shigella dysenteriae and certain strains of Escherichia coli, are potent cytotoxins responsible for severe gastrointestinal illness, and in some cases, life-threatening complications such as hemolytic uremic syndrome (HUS). The catalytic activity of these toxins resides in their A subunit, specifically the A1 fragment (StxA1), which is a highly efficient N-glycosidase that targets eukaryotic ribosomes. This guide provides a detailed examination of the molecular mechanism by which the Shiga toxin A1 subunit inactivates ribosomes, leading to the cessation of protein synthesis and subsequent cell death. We will delve into the intracellular trafficking of the toxin, the enzymatic depurination of 28S ribosomal RNA (rRNA), the critical role of the ribosomal stalk in toxin binding, and the key active site residues involved in catalysis. Furthermore, this document presents quantitative data on the kinetics and binding affinities of StxA1, alongside detailed protocols for essential experimental assays used to study this toxin.

Introduction

Shiga toxins are AB5 toxins, composed of a single catalytic A subunit non-covalently associated with a pentamer of B subunits that mediate binding to the globotriaosylceramide (Gb3) receptor on the surface of target cells. Following receptor-mediated endocytosis, the toxin undergoes retrograde transport through the Golgi apparatus and endoplasmic reticulum (ER). Within the ER, the A subunit is proteolytically cleaved into the enzymatically active A1 fragment and the A2 fragment, which remains associated with the B pentamer. The A1 fragment is then translocated into the cytosol, where it exerts its cytotoxic effects by inactivating ribosomes. This guide focuses on the core mechanism of ribosome inactivation by the StxA1 subunit.

Intracellular Trafficking and Activation of Shiga Toxin

The journey of the Shiga toxin from the cell surface to the cytosol is a multi-step process that hijacks the host cell's own trafficking machinery.

-

Cellular Entry and Retrograde Transport: The B subunit pentamer binds to Gb3 receptors, initiating endocytosis. The toxin is then transported from early endosomes to the trans-Golgi network (TGN), bypassing the late endosome/lysosome pathway, which would lead to its degradation. From the TGN, the toxin moves in a retrograde fashion to the ER.[1][2]

-

Processing and Translocation: In the ER lumen, the A subunit is cleaved by the host protease furin into the A1 (StxA1) and A2 fragments, which remain linked by a disulfide bond. For the A1 fragment to become active, this disulfide bond must be reduced, a process that occurs in the reducing environment of the ER. The StxA1 fragment is then recognized by the ER-associated degradation (ERAD) pathway as a misfolded protein and is retro-translocated across the ER membrane into the cytosol.[3][4]

The Enzymatic Mechanism of Ribosome Inactivation

Once in the cytosol, the StxA1 subunit acts as a highly specific RNA N-glycosidase, targeting the 28S rRNA component of the large (60S) ribosomal subunit.

-

Target Site: The specific target of StxA1 is a single adenine (B156593) residue (A4324 in rat liver 28S rRNA) within a universally conserved GAGA tetraloop of the sarcin-ricin loop (SRL).[5] The SRL is a critical component of the ribosome, involved in the binding of elongation factors during protein synthesis.

-

N-Glycosidase Activity: StxA1 catalyzes the hydrolysis of the N-glycosidic bond between the adenine base and the ribose sugar of the rRNA backbone. This enzymatic action removes the adenine base, leaving an apurinic site.

-

Consequence of Depurination: The depurination of the SRL has profound consequences for ribosome function. It prevents the binding of elongation factors (eEF-1 and eEF-2), thereby halting the elongation step of protein synthesis and leading to cell death.[6]

Active Site Residues

Site-directed mutagenesis studies have identified several key amino acid residues within the active site of StxA1 that are crucial for its enzymatic activity. These include Tyr77, Tyr114, Glu167, Arg170, and Trp203.[7] Glu167 is believed to be the catalytic residue directly involved in the depurination reaction.

Interaction with the Ribosomal Stalk

The efficient and specific targeting of the SRL by StxA1 is not solely dependent on the active site. Interaction with proteins of the ribosomal stalk is a critical prerequisite for its catalytic activity.

-

The Ribosomal P-stalk: The P-stalk is a flexible structure on the large ribosomal subunit composed of proteins P0, P1, and P2. It plays a crucial role in recruiting translation factors to the ribosome.

-

StxA1 Binding Site: StxA1 interacts with the conserved C-terminal domain (CTD) of the P-stalk proteins.[8][9] This interaction is thought to properly position the StxA1 active site in proximity to the SRL, thereby facilitating the depurination event.[10][11]

-

Differential Dependence on P-stalk Proteins: Interestingly, studies have shown that Stx1A and Stx2A exhibit different dependencies on the P-stalk proteins for their activity. Stx1A is more reliant on the presence of intact P-stalk proteins for efficient ribosome depurination compared to Stx2A.[9][12]

Quantitative Data

The following tables summarize key quantitative data regarding the enzymatic activity and binding affinities of Shiga toxin A1 subunits.

Table 1: Kinetic Parameters of StxA1 Subunits

| Toxin Subunit | Substrate | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) | Reference |

| Stx1A1 (untreated) | Artemia salina ribosomes | ~1 | 0.6 | 0.6 | [13] |

| Stx1A1 (trypsin treated) | Artemia salina ribosomes | ~1 | 770 | 770 | [13] |

| Stx2A1 | Yeast ribosomes | 1.05 ± 0.15 | 1.88 ± 0.07 | 1.79 | [2][14] |

| Stx1A1 | Yeast ribosomes | 1.25 ± 0.14 | 0.85 ± 0.03 | 0.68 | [2][14] |

Table 2: Ribosome Binding Affinities of StxA1 Subunits

| Toxin Subunit | Ligand | Method | KD | Reference |

| Stx2A1 | Yeast ribosomes | SPR | 240 nM | [2][14] |

| Stx1A1 | Yeast ribosomes | SPR | 780 nM | [2][14] |

| Stx2a (holotoxin) | Ribosomal P-stalk pentamer | Cryo-EM | 823 nM | [15] |

| Stx2a (holotoxin) | P11 peptide | SPR | 48 µM | [15] |

| Stx2A1 | P-stalk peptide (P5) | SPR | 125 µM | [9] |

| Stx2A1 | P-stalk peptide (P10) | SPR | 20 µM | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the ribosome inactivation mechanism of StxA1.

Purification of Recombinant Shiga Toxin A1 Subunit

This protocol describes a general method for the purification of His-tagged StxA1 from E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a StxA1 expression vector.

-

Luria-Bertani (LB) broth and appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) with lysozyme (B549824) and DNase I.

-

Wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Ni-NTA affinity chromatography column.

-

Dialysis buffer (e.g., PBS, pH 7.4).

Procedure:

-

Inoculate a starter culture of the E. coli expression strain and grow overnight.

-

Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow for 3-4 hours at 30°C.

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged StxA1 with elution buffer.

-

Pool the elution fractions containing the purified protein and dialyze against dialysis buffer.

-

Determine the protein concentration and assess purity by SDS-PAGE.

In Vitro Translation Inhibition Assay

This assay measures the ability of StxA1 to inhibit protein synthesis in a cell-free system.

Materials:

-

Rabbit reticulocyte lysate or wheat germ extract in vitro translation kit.

-

Reporter mRNA (e.g., luciferase mRNA).

-

Purified StxA1.

-

Amino acid mixture (containing unlabeled amino acids and a labeled amino acid, e.g., [35S]-methionine).

-

Nuclease-free water.

Procedure:

-

Prepare a master mix containing the in vitro translation lysate, amino acid mixture, and reporter mRNA according to the manufacturer's instructions.

-

Aliquot the master mix into reaction tubes.

-

Add varying concentrations of purified StxA1 to the reaction tubes. Include a no-toxin control.

-

Incubate the reactions at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes).

-

Stop the reaction and analyze the amount of newly synthesized protein. For radiolabeled assays, this can be done by trichloroacetic acid (TCA) precipitation followed by scintillation counting. For luciferase assays, add the luciferase substrate and measure luminescence.

-

Calculate the percentage of translation inhibition for each StxA1 concentration relative to the no-toxin control.

Ribosome Depurination Assay by Quantitative RT-PCR (qRT-PCR)

This assay quantitatively measures the extent of ribosome depurination by StxA1.[1][6]

Materials:

-

Purified ribosomes or total RNA from cells treated with StxA1.

-

Reverse transcriptase.

-

Random hexamers or gene-specific primers.

-

qPCR master mix (containing SYBR Green or a probe-based system).

-

Primers flanking the depurination site in the 28S rRNA.

-

A reference gene primer set for normalization.

-

Real-time PCR instrument.

Procedure:

-

Isolate total RNA from control and StxA1-treated cells or use purified ribosomes treated with StxA1 in vitro.

-

Perform reverse transcription on the RNA samples to generate cDNA.

-

Set up the qPCR reactions in triplicate for each sample, using primers for the 28S rRNA target and the reference gene.

-

Run the qPCR program on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative level of depurinated rRNA in the StxA1-treated samples compared to the control. An increase in the Ct value for the 28S rRNA target in the treated sample indicates depurination.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time binding kinetics and affinity between StxA1 and ribosomes.[2][14]

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Amine coupling kit (for immobilization).

-

Purified StxA1 (ligand).

-

Purified ribosomes (analyte).

-

Running buffer (e.g., HBS-EP+).

Procedure:

-

Immobilize the purified StxA1 onto the sensor chip surface using amine coupling chemistry. A reference flow cell should be prepared in parallel with no protein immobilized.

-

Prepare a series of dilutions of the purified ribosomes in running buffer.

-

Inject the ribosome solutions over the sensor and reference flow cells at a constant flow rate.

-

Record the binding response (in Resonance Units, RU) in real-time.

-

After each injection, regenerate the sensor surface to remove bound ribosomes.

-

Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

The Shiga toxin A1 subunit is a highly efficient and specific enzyme that inactivates eukaryotic ribosomes, leading to a complete shutdown of protein synthesis and subsequent cell death. Its intricate mechanism, involving precise intracellular trafficking, interaction with the ribosomal stalk, and catalytic depurination of a single adenine in the 28S rRNA, makes it a formidable virulence factor. A thorough understanding of this mechanism at the molecular level is paramount for the development of effective therapeutic interventions against Shiga toxin-producing pathogens. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to combat the devastating effects of Shiga toxin.

References

- 1. Development of a quantitative RT-PCR assay to examine the kinetics of ribosome depurination by ribosome inactivating proteins using Saccharomyces cerevisiae as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The A1 Subunit of Shiga Toxin 2 Has Higher Affinity for Ribosomes and Higher Catalytic Activity than the A1 Subunit of Shiga Toxin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A rapid, facile, and economical method for the isolation of ribosomes and translational machinery for structural and functional studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

- 6. Development of a quantitative RT-PCR assay to examine the kinetics of ribosome depurination by ribosome inactivating proteins using Saccharomyces cerevisiae as a model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Shiga Toxin (Stx) Classification, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and Characterization of a New Variant of Shiga Toxin 1 in Escherichia coli ONT:H19 of Bovine Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Shiga toxin 1 is more dependent on the P proteins of the ribosomal stalk for depurination activity than Shiga toxin 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 12. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The A1 Subunit of Shiga Toxin 2 Has Higher Affinity for Ribosomes and Higher Catalytic Activity than the A1 Subunit of Shiga Toxin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cryo-EM structure of Shiga toxin 2 in complex with the native ribosomal P-stalk reveals residues involved in the binding interaction - PMC [pmc.ncbi.nlm.nih.gov]

The Gateway to the Cytosol: An In-depth Technical Guide to the Translocation of AB5 Toxin A Subunits

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the critical translocation step of AB5 toxins, focusing on the journey of the catalytic A subunit from the extracellular space into the host cell cytosol. Understanding this intricate process is paramount for the development of novel therapeutics against a range of debilitating diseases caused by these toxins, including cholera, dysentery, and whooping cough.

Introduction: The AB5 Toxin Architecture and General Intoxication Strategy

Bacterial AB5 toxins are a family of protein exotoxins characterized by a common architecture: an enzymatically active A subunit non-covalently associated with a pentameric B subunit ring.[1] The B subunit pentamer is responsible for binding to specific glycan receptors on the surface of target host cells, initiating receptor-mediated endocytosis.[2][3] Following internalization, these toxins embark on a retrograde trafficking journey through the endo-membranous system, traversing the early endosomes and the Golgi apparatus to ultimately reach the endoplasmic reticulum (ER).[2][4] It is from the ER that the A subunit is dispatched into the cytosol to exert its toxic effects.[4][5]

The A subunit itself is often a heterodimer, consisting of an A1 peptide, which harbors the catalytic activity, and an A2 peptide that tethers the A subunit to the B pentamer.[6] A disulfide bond typically links the A1 and A2 peptides.[1][6] The catalytic activity of the A1 subunit varies among different AB5 toxins. For instance, the A1 subunit of cholera toxin (CT) and the heat-labile enterotoxin (LT) of E. coli are ADP-ribosyltransferases that target G proteins, leading to a surge in intracellular cyclic AMP (cAMP) levels.[7] In contrast, the A1 subunit of Shiga toxin (STx) is an N-glycosidase that depurinates a specific adenine (B156593) residue in the 28S rRNA of the 60S ribosomal subunit, thereby inhibiting protein synthesis.[8]

This guide will delve into the molecular choreography of the A subunit's translocation from the ER lumen to the cytosol, a process that involves host cell factors and presents key vulnerabilities that can be exploited for therapeutic intervention.

The Retrograde Journey to the Endoplasmic Reticulum

The journey of the AB5 toxin from the cell surface to the ER is a prerequisite for the translocation of the A subunit. The B subunit's interaction with specific cell surface receptors, such as the GM1 ganglioside for cholera toxin, dictates the initial entry route.[5] While both clathrin-dependent and independent endocytic pathways can be utilized, the toxins ultimately converge in early endosomes.[4] From here, they are sorted for retrograde transport to the trans-Golgi Network (TGN) and then to the ER, a pathway that cleverly bypasses the degradative late endosome/lysosome compartments.[4][9]

Translocation of the A Subunit: Hijacking the ER-Associated Degradation (ERAD) Pathway

Once within the ER lumen, the A subunit must cross the ER membrane to reach its cytosolic targets. To achieve this, AB5 toxins have evolved to co-opt the host cell's ER-Associated Degradation (ERAD) pathway.[10] The ERAD machinery is a quality control system that identifies and removes misfolded proteins from the ER for degradation in the cytosol by the proteasome.[10] The toxin's A1 subunit essentially masquerades as a misfolded protein to gain passage through the ER membrane.[5]

Several key events precede and facilitate this translocation:

-

Dissociation of the A Subunit: In the ER, the A subunit dissociates from the B pentamer.[2] For toxins like cholera toxin, this process is facilitated by the ER-resident chaperone, Protein Disulfide Isomerase (PDI).[2][5]

-

Reduction of the Disulfide Bond: The disulfide bond linking the A1 and A2 peptides is reduced, a critical step for the liberation of the catalytic A1 domain.[1] This reduction is also thought to be catalyzed by PDI.[5]

-

Unfolding of the A1 Subunit: PDI, acting as a chaperone, is believed to induce the unfolding of the A1 subunit.[2][5][11] This unfolding is a prerequisite for its translocation through the narrow ERAD translocon.[12]

-

Translocation through the Sec61 Translocon: The unfolded A1 polypeptide is then threaded through the Sec61 translocon, the central component of the ERAD retrotranslocation machinery.[1][2]

-

Evasion of Ubiquitination and Proteasomal Degradation: Unlike typical ERAD substrates, the translocated A1 subunit largely evades ubiquitination and subsequent degradation by the proteasome.[5] This is attributed to a low content of lysine (B10760008) residues, which are the primary sites for ubiquitin conjugation.[13]

-

Refolding in the Cytosol: Upon reaching the cytosol, the A1 subunit must refold into its active conformation. This process is often aided by cytosolic chaperones such as Hsp90.[14]

Quantitative Analysis of A Subunit Translocation

Quantifying the efficiency and kinetics of A subunit translocation is crucial for understanding toxin potency and for evaluating the efficacy of potential inhibitors. The following tables summarize key quantitative data from the literature.

Table 1: Kinetics of Cholera Toxin A1 (CTA1) Subunit Translocation

| Time Point (post-warming to 37°C) | Cytosolic CTA1 Detected | Reference |

| 15 minutes | No | [4] |

| 30 minutes | Yes | [4] |

| 60 minutes | Yes | [4] |

Table 2: Comparative Translocation of Shiga Toxin 1 (Stx1) and Shiga Toxin 2 (Stx2)

| Toxin | Relative Translocation Across CaCo2A Monolayers | Reference |

| Stx1 | 1x | [3] |

| Stx2 | ~40x higher than Stx1 | [3] |

Table 3: Effect of Inhibitors on Toxin Translocation

| Inhibitor | Toxin | Effect on Translocation/Toxicity | Mechanism of Action | Reference |

| Brefeldin A | Shiga-like toxins | Prevents cytotoxic effects | Disrupts Golgi apparatus, inhibiting retrograde transport | [15] |

| Brefeldin A | Cholera Toxin | Inhibits cAMP accumulation | Disrupts Golgi apparatus, inhibiting retrograde transport | [16] |

| Geldanamycin (GA) | Cholera Toxin | Restricts CTA1 access to the cytosol | Inhibits Hsp90 | [4] |

| 4-Phenylbutyric acid (PBA) | Cholera Toxin | Restricts CTA1 access to the cytosol | Prevents unfolding of CTA1 | [4] |

| Kifunensine | General ERAD Substrates | Inhibits ERAD | Inhibits ER mannosidase I | [17] |

| Eeyarestatin I | General ERAD Substrates | Inhibits ERAD | Inhibits p97 ATPase | [17] |

Key Experimental Protocols for Studying A Subunit Translocation

The following sections provide overviews of key experimental methodologies used to investigate the translocation of the AB5 toxin A subunit.

In Vitro Translocation Assay Using Semi-Permeabilized Cells

This assay directly monitors the release of the A1 subunit from the ER into the cytosol, bypassing the complexities of endocytosis and retrograde trafficking.

Principle: Cells are first treated with the toxin to allow its accumulation in the ER. The plasma membrane is then selectively permeabilized, leaving the ER intact. The release of the A1 subunit from the ER into the surrounding buffer (representing the cytosol) is then quantified.

Workflow:

Cell-Based FRET Assay for Monitoring Toxin Entry

Förster Resonance Energy Transfer (FRET) is a powerful technique to study protein-protein interactions and conformational changes in living cells, providing real-time insights into toxin entry.

Principle: A FRET-based biosensor for a downstream signaling molecule (e.g., a cAMP sensor) is expressed in host cells. Upon translocation of the A1 subunit and its interaction with its target, the conformation of the biosensor changes, leading to a change in the FRET signal, which can be monitored by fluorescence microscopy.

Workflow:

Surface Plasmon Resonance (SPR) for Toxin-Chaperone Interaction Analysis

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Principle: One interacting partner (e.g., a chaperone like PDI) is immobilized on a sensor chip. The other partner (e.g., the toxin A1 subunit) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a response signal.

Workflow:

Monitoring Toxin-Induced cAMP Level Changes

For toxins like cholera toxin and LT, a key downstream effect of A1 subunit translocation is the elevation of intracellular cAMP levels.

Principle: Host cells are treated with the toxin, and at various time points, the cells are lysed. The concentration of cAMP in the cell lysate is then measured using a competitive enzyme immunoassay (EIA) or a luciferase-based assay.

Workflow:

Conclusion and Future Directions

The translocation of the AB5 toxin A subunit into the host cell cytosol is a masterclass in molecular deception, whereby a bacterial virulence factor hijacks a fundamental cellular quality control pathway for its own nefarious purposes. A detailed understanding of this process, from the intricacies of retrograde trafficking to the specific host factors that mediate translocation, is essential for the rational design of novel antitoxin therapeutics.

Future research in this field will likely focus on:

-

High-resolution structural studies of the toxin A subunit in complex with components of the ERAD machinery to elucidate the precise molecular interactions.

-

The development of more sophisticated in vivo imaging techniques to visualize the translocation process in real-time within the context of a living organism.

-

The identification of small molecule inhibitors that can specifically block key steps in the translocation pathway, such as the interaction with PDI or the passage through the Sec61 translocon.

By continuing to unravel the secrets of this critical step in AB5 toxin pathogenesis, the scientific community can pave the way for a new generation of therapies to combat the diseases caused by these potent bacterial weapons.

References

- 1. Cholera Toxin Is Exported from Microsomes by the Sec61p Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Shiga Toxins 1 and 2 Translocate Differently across Polarized Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Cytopathic Activity of Cholera Toxin Requires a Threshold Quantity of Cytosolic Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. AB5 Enterotoxin-Mediated Pathogenesis: Perspectives Gleaned from Shiga Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Shiga Toxin (Stx) Classification, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Golgi Tubule Traffic and the Effects of Brefeldin A Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cAMP-Independent Activation of the Unfolded Protein Response by Cholera Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A Flow Cytometry-Based FRET Assay to Identify and Analyse Protein-Protein Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Molecular mechanism of AB5 toxin A-subunit translocation into the target cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of Shiga-like toxins by brefeldin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Brefeldin A blocks the response of cultured cells to cholera toxin. Implications for intracellular trafficking in toxin action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Downstream Effectors of the Activated Gs Alpha Subunit

For Researchers, Scientists, and Drug Development Professionals

December 20, 2025

Abstract

The activated Gs alpha (Gαs) subunit, a key component of heterotrimeric G protein signaling, plays a pivotal role in cellular signal transduction. Upon activation by G protein-coupled receptors (GPCRs), the GTP-bound Gαs subunit dissociates from its βγ partners and engages a diverse array of downstream effectors, initiating cascades that regulate a multitude of physiological processes. This technical guide provides a comprehensive overview of the canonical and non-canonical downstream effectors of activated Gαs. We delve into the molecular mechanisms of effector activation, present quantitative data in structured tables for comparative analysis, and provide detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of these critical cellular processes. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals working to unravel the complexities of Gαs signaling and leverage this knowledge for therapeutic innovation.

The Canonical Gαs Signaling Pathway: Adenylyl Cyclase and its Progeny

The most well-characterized downstream effector of the activated Gαs subunit is adenylyl cyclase (AC).[1] This ubiquitously expressed enzyme catalyzes the conversion of ATP to the second messenger cyclic adenosine (B11128) monophosphate (cAMP), a critical signaling molecule that influences a vast range of cellular functions.[2]

Adenylyl Cyclase (AC)

Activated Gαs directly binds to and activates adenylyl cyclase, leading to a significant increase in intracellular cAMP levels.[1][3] There are multiple isoforms of transmembrane adenylyl cyclases, all of which are stimulated by Gαs.[4]

| Parameter | Value | Organism/System | Reference |

| Km for ATP | 0.3 - 0.6 mM | Rat adipocyte plasma membrane | [5] |

| Apparent Ka for Epinephrine | 5 - 6 µM | Rat adipocyte plasma membrane | [5] |

This protocol is adapted from a method that relies on the separation of cAMP from ATP using aluminum oxide chromatography followed by spectrophotometric quantification.[6]

Materials:

-

AC Assay Buffer (2x concentrated): 100 mM Tris-HCl, pH 8.0, 15 mM MgCl₂, 0.2 mM CaCl₂, 1 mg/mL BSA.

-

Calmodulin (CaM) Solution: Diluted in Dilution Buffer to a final concentration of 2 µM.

-

Dilution Buffer: 10 mM Tris-HCl, pH 8.0, 0.1% Tween 20.

-

ATP Solution: Prepare a stock solution of ATP in water.

-

Aluminum Oxide (Al₂O₃) Columns.

-

Elution Buffer: e.g., 0.1 M Imidazole-HCl, pH 7.5.

-

Spectrophotometer capable of reading absorbance at 260 nm.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine 50 µL of 2x AC Assay Buffer, 10 µL of CaM solution, the enzyme sample (e.g., membrane preparation containing adenylyl cyclase), and Dilution Buffer to a final volume of 90 µL.

-

Initiate Reaction: Add 10 µL of ATP solution to start the reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 100 µL of 2% SDS).

-

Separation of cAMP: Apply the reaction mixture to an equilibrated aluminum oxide column.

-

Wash: Wash the column with buffer to remove any remaining ATP and other nucleotides.

-

Elution: Elute the cAMP from the column using the Elution Buffer.

-

Quantification: Measure the absorbance of the eluate at 260 nm. The concentration of cAMP can be calculated using its molar extinction coefficient.

Protein Kinase A (PKA)

The primary intracellular receptor for cAMP is Protein Kinase A (PKA).[7] PKA is a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. The binding of four cAMP molecules to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[3] These active C subunits then phosphorylate a wide range of substrate proteins on serine and threonine residues, thereby regulating their activity.

| Parameter | Value | Organism/System | Reference |

| Ka for Holoenzyme Activation (RIIβ) | 610 nM | Bovine | [1] |

| Kd for cAMP binding to RIIβ | ~61 nM | Bovine | [1] |

| IC50 for H-89 (PKA inhibitor) | 40 nM | In vitro assay | [8] |

This protocol describes a non-radioactive method for measuring PKA activity using a FRET-based biosensor, such as AKAR4.[7][9]

Materials:

-

Purified FRET-based PKA biosensor (e.g., AKAR4).

-

PKA catalytic subunit.

-

Kinase Assay Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

ATP solution.

-

PKA inhibitor (e.g., H89) for control experiments.

-

Fluorescence plate reader with appropriate filters for the FRET pair (e.g., CFP and YFP).

Procedure:

-

Reaction Setup: In a 96-well plate, add the purified FRET biosensor to the Kinase Assay Buffer.

-

Add PKA: Add a known concentration of the PKA catalytic subunit to the wells.

-

Initiate Reaction: Start the reaction by adding ATP to the wells. For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding ATP.

-

Measure FRET: Immediately begin monitoring the FRET signal in the plate reader. The ratio of acceptor to donor emission is measured over time. An increase in FRET indicates phosphorylation of the biosensor by PKA.

-

Data Analysis: The initial rate of the reaction can be calculated from the linear phase of the FRET change over time. For inhibitor studies, IC50 values can be determined by plotting the reaction rates against a range of inhibitor concentrations.

Exchange Proteins Directly Activated by cAMP (Epacs)

Besides PKA, cAMP can also directly activate another class of effector proteins known as Exchange Proteins directly Activated by cAMP (Epacs), also referred to as cAMP-GEFs.[10] Epacs are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon cAMP binding, Epacs undergo a conformational change that activates their GEF activity, leading to the activation of Rap1 and Rap2, which in turn regulate processes like cell adhesion, secretion, and proliferation.[11]

| Parameter | Value | Organism/System | Reference |

| AC50 for Epac2 activation by cAMP | 20.2 µM | In vitro | [12] |

This protocol is a common method to measure the activation of Rap1, a downstream target of Epac.[13][14][15]

Materials:

-

Cell culture reagents.

-

Lysis/Binding/Wash Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 10 mM MgCl₂, 1% NP-40, 10% glycerol, protease and phosphatase inhibitors).

-

RalGDS-RBD (Ras-binding domain of RalGDS) agarose (B213101) beads.

-

Primary antibody against Rap1.

-

HRP-conjugated secondary antibody.

-

Chemiluminescence detection reagents.

Procedure:

-

Cell Treatment: Treat cultured cells with agonists that increase intracellular cAMP (e.g., forskolin) or specific Epac activators (e.g., 8-pCPT-2'-O-Me-cAMP).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in Lysis/Binding/Wash Buffer.

-

Clarify Lysate: Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Pull-Down of Active Rap1: Incubate equal amounts of protein from each sample with RalGDS-RBD agarose beads for 1 hour at 4°C with rotation. These beads specifically bind to the active, GTP-bound form of Rap1.

-

Washing: Pellet the beads by centrifugation and wash them several times with Lysis/Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Resuspend the beads in SDS-PAGE sample buffer, boil to elute the bound proteins, and analyze the amount of pulled-down Rap1 by Western blotting using an anti-Rap1 antibody.

-

Total Rap1 Analysis: Run a fraction of the total cell lysate on the same gel to determine the total amount of Rap1 in each sample for normalization.

Non-Canonical Gαs Signaling Pathways

Beyond the well-established adenylyl cyclase pathway, activated Gαs can also engage in non-canonical signaling by interacting with other effector proteins. These interactions are often independent of cAMP and PKA and contribute to the diversity and complexity of Gαs-mediated cellular responses.

c-Src Tyrosine Kinase

There is evidence for a direct interaction between Gαs and the non-receptor tyrosine kinase c-Src.[16][17] This interaction can lead to the activation of c-Src, which in turn can phosphorylate a variety of downstream targets, influencing processes such as cell growth, differentiation, and migration. The Gαs subunit has been shown to bind to the catalytic domain of c-Src, leading to a conformational change and increased kinase activity.[16]

Ion Channels

Activated Gαs can directly modulate the activity of certain ion channels, representing a rapid, membrane-delimited signaling pathway. A notable example is the direct activation of L-type calcium channels in cardiac and skeletal muscle.[18][19] This interaction is thought to occur through a direct binding of Gαs to the channel protein, leading to an increase in channel open probability.

Regulation of Gene Transcription

The Gαs signaling pathway ultimately impacts gene expression through the regulation of transcription factors. The most prominent example is the phosphorylation and activation of the cAMP response element-binding protein (CREB) by PKA.[12][20] Phosphorylated CREB binds to cAMP response elements (CREs) in the promoters of target genes, recruiting co-activators and initiating transcription. While this is a PKA-dependent mechanism, the direct involvement of Gαs in the nucleus and its potential to influence transcription through other mechanisms is an area of ongoing research.

Concluding Remarks

The downstream signaling network of the activated Gαs subunit is multifaceted, encompassing both the canonical adenylyl cyclase/cAMP pathway and a growing number of non-canonical effectors. This intricate web of interactions allows for a highly regulated and context-specific cellular response to a wide array of extracellular signals. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental methodologies, is crucial for the development of novel therapeutic strategies that target Gαs-mediated signaling in various disease states. The protocols and data presented in this guide provide a solid foundation for researchers to further explore the complexities of Gαs signaling and its profound impact on cellular physiology.

References

- 1. cAMP-dependent protein kinase regulatory subunit type IIbeta: active site mutations define an isoform-specific network for allosteric signaling by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenylyl cyclase - Wikipedia [en.wikipedia.org]

- 3. Protein kinase A - Wikipedia [en.wikipedia.org]

- 4. Physiological Roles for G Protein-Regulated Adenylyl Cyclase Isoforms: Insights from Knockout and Overexpression Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Action of feedback regulator on adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclic-AMP-dependent protein kinase (PKA) activity assay based on FRET between cationic conjugated polymer and chromophore-labeled peptide - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. Exchange proteins activated by cyclic AMP (EPACs) | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. cusabio.com [cusabio.com]

- 12. CREB DNA binding activity is inhibited by glycogen synthase kinase-3β and facilitated by lithium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Epac Activates the Small G Proteins Rap1 and Rab3A to Achieve Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rap1-Mediated Activation of Extracellular Signal-Regulated Kinases by Cyclic AMP Is Dependent on the Mode of Rap1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Src tyrosine kinase is a novel direct effector of G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of c-Src tyrosine kinase in G protein-coupled receptor- and Gbetagamma subunit-mediated activation of mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evidence for direct interaction of Gs alpha with the Ca2+ channel of skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Alpha-subunit of Gs directly activates cardiac calcium channels in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Regulation of cyclic AMP response-element binding-protein (CREB) by Gq/11-protein-coupled receptors in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of G Protein Alpha Subunits: A Deep Dive into Structure and Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Guanine (B1146940) nucleotide-binding proteins, or G proteins, are critical molecular switches in cellular signaling, translating extracellular cues into intracellular responses. The alpha subunit (Gα) of the heterotrimeric G protein complex is the central player in this process, dictating the specificity and duration of the signal. A thorough understanding of the structural domains of the Gα subunit is paramount for researchers in fundamental biology and for professionals in drug development targeting G protein-coupled receptor (GPCR) pathways. This guide provides a detailed exploration of the core structural domains of the Gα subunit, their functions, the experimental methodologies used to elucidate their structure, and the intricate signaling pathways they govern.

The Core Structural Domains of the Gα Subunit

The Gα subunit is a modular protein, typically with a molecular weight ranging from 39 to 52 kDa, composed of two principal domains: the Ras-like GTPase domain and the All-Helical Domain (AHD). These domains work in concert to bind and hydrolyze guanosine (B1672433) triphosphate (GTP), a process that underlies the activation and deactivation of G protein signaling.

The Ras-like GTPase Domain

The Ras-like domain, also known as the G domain, constitutes the catalytic core of the Gα subunit and shares structural homology with the superfamily of small GTPases, including Ras. This domain is responsible for both guanine nucleotide binding and the intrinsic GTPase activity of the protein.

The architecture of the Ras-like domain is characterized by a central six-stranded β-sheet surrounded by five α-helices.[1] This conserved fold creates the guanine nucleotide-binding pocket, which is nestled at the interface between the Ras-like domain and the All-Helical Domain.[2][3]

Switch Regions: The Conformational Heart of Gα Signaling

Within the Ras-like domain are three highly flexible regions known as Switch I, Switch II, and Switch III.[4][5] These regions undergo significant conformational changes upon the exchange of GDP for GTP, which is the pivotal event in G protein activation.

-

Switch I: In the GTP-bound (active) state, Switch I adopts a conformation that allows for the recognition and binding of downstream effector proteins.

-

Switch II: This region is crucial for both effector interaction and the catalytic mechanism of GTP hydrolysis. It contains a highly conserved glutamine residue (the "catalytic glutamine") that is essential for the proper positioning of a water molecule for nucleophilic attack on the γ-phosphate of GTP.

-

Switch III: While also involved in effector binding, Switch III plays a significant role in the interaction with G protein-coupled receptors (GPCRs) and in the conformational changes that lead to nucleotide exchange.

The transition of these switch regions from a disordered state in the GDP-bound form to a more ordered conformation in the GTP-bound state is the structural basis for the activation of downstream signaling pathways.[4]

The All-Helical Domain (AHD)

Unique to heterotrimeric G proteins, the All-Helical Domain consists of a bundle of six α-helices connected by loop regions.[1] This domain is inserted into the Ras-like domain before Switch I.[5] The AHD has several critical functions:

-

Guanine Nucleotide Occlusion: The AHD acts as a lid, burying the guanine nucleotide binding pocket and preventing the spontaneous dissociation of GDP.[4][6] For nucleotide exchange to occur, the AHD must undergo a significant conformational change, moving away from the Ras-like domain to allow GDP to exit and GTP to enter.[7]

-

Regulation of GTP Hydrolysis: The AHD plays a role in modulating the intrinsic GTPase activity of the Ras-like domain. It helps to properly orient the catalytic machinery for efficient hydrolysis.

-

Specificity of Effector and Receptor Interactions: The AHD contributes to the specificity of interactions with both upstream GPCRs and downstream effector proteins.[8] Variations in the amino acid sequence of the AHD among different Gα subfamilies are thought to contribute to their selective coupling to different receptors and effectors.[8]

Quantitative Data on Gα Subunit Properties

The following tables summarize key quantitative parameters related to the structural domains and function of Gα subunits. These values can vary depending on the specific Gα isoform and the experimental conditions.

| Parameter | Typical Value Range | Gα Subfamily Example(s) |

| Domain Size | ||

| Ras-like Domain | ~25-30 kDa | Gαi, Gαs, Gαq |

| All-Helical Domain | ~10-15 kDa | Gαi, Gαs, Gαq |

| Binding Affinities | ||

| GDP Binding (Kd) | 1-100 nM | Gαi, Gαt |

| GTPγS Binding (Kd) | 1-100 nM | Gαi, Gαs |

| Effector Binding (Kd) | 10 nM - 10 µM | Gαs-Adenylyl Cyclase |

| Kinetic Parameters | ||

| Intrinsic GTP Hydrolysis Rate (kcat) | 2-5 min⁻¹ at 20-30°C | Gαi, Gαs |

| GDP Dissociation Rate (koff) | 0.01-0.1 min⁻¹ | Gαi, Gαt |

Experimental Protocols for Studying Gα Subunit Structure and Function

The elucidation of the structure and function of Gα subunits has been made possible by a variety of sophisticated biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Recombinant Expression and Purification of Gα Subunits in E. coli

This protocol describes a general method for the production and purification of Gα subunits, which is a prerequisite for most in vitro studies.

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the cDNA for the desired Gα subunit, often with an N-terminal polyhistidine tag for affinity purification.

-

Culture Growth: Grow the transformed bacteria in a rich medium (e.g., Luria-Bertani broth) at 37°C with appropriate antibiotic selection to an optical density at 600 nm (OD600) of 0.6-0.8.

-

Protein Expression: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance protein solubility.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer containing a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), a reducing agent (e.g., β-mercaptoethanol or DTT), protease inhibitors, and a detergent (e.g., Triton X-100 or CHAPS) to aid in solubilization. Lyse the cells using a French press or sonication.

-

Affinity Chromatography: Clarify the lysate by ultracentrifugation. Apply the supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. Wash the column extensively with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged Gα subunit from the column using an elution buffer with a high concentration of imidazole.

-

Further Purification (Optional): For higher purity, perform additional chromatography steps such as ion exchange and size-exclusion chromatography.

-

Quality Control: Assess the purity of the protein by SDS-PAGE and confirm its identity by Western blotting or mass spectrometry.

X-ray Crystallography for High-Resolution Structure Determination

This technique provides atomic-level details of the Gα subunit's three-dimensional structure.

-

Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using high-throughput robotic systems to identify conditions that yield protein crystals.

-

Crystal Optimization: Optimize the initial crystallization conditions by fine-tuning the concentrations of the protein and precipitants to obtain large, well-ordered crystals suitable for X-ray diffraction.

-

Cryo-protection and Data Collection: Soak the crystals in a cryo-protectant solution to prevent ice formation upon freezing. Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem using molecular replacement, if a homologous structure is available, or by experimental phasing methods.

-

Model Building and Refinement: Build an atomic model of the Gα subunit into the electron density map and refine the model against the diffraction data to obtain a final, high-resolution structure.

Cryo-Electron Microscopy (Cryo-EM) of GPCR-G Protein Complexes

Cryo-EM is a powerful technique for determining the structure of large, dynamic complexes like GPCR-G protein complexes in a near-native state.

-

Complex Formation: Incubate the purified GPCR, reconstituted in a lipid environment (e.g., nanodiscs or liposomes), with the purified heterotrimeric G protein to form a stable complex.

-

Sample Vitrification: Apply a small volume of the complex solution to an EM grid, blot away the excess liquid, and rapidly plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.

-

Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing: Perform particle picking, two-dimensional (2D) classification to remove junk particles, and three-dimensional (3D) reconstruction and refinement to obtain a high-resolution 3D map of the complex.

-

Model Building: Build an atomic model of the GPCR-G protein complex into the cryo-EM density map.

Filter-Binding Assay for Nucleotide Binding

This assay is used to measure the binding of radiolabeled nucleotides to Gα subunits.

-

Reaction Setup: Prepare a series of reaction mixtures containing a fixed concentration of the purified Gα subunit and varying concentrations of a radiolabeled guanine nucleotide (e.g., [³⁵S]GTPγS or [³H]GDP).

-

Incubation: Incubate the reactions at a specific temperature for a time sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the reaction mixtures through a nitrocellulose membrane. Proteins bind to the nitrocellulose, while unbound nucleotides pass through.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radiolabel.

-

Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of bound nucleotide as a function of the free nucleotide concentration and fit the data to a binding isotherm to determine the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

-

Sample Preparation: Prepare solutions of the purified Gα subunit and its binding partner (e.g., an effector protein or a small molecule inhibitor) in the same buffer to minimize heats of dilution.

-

Titration: Place the Gα subunit solution in the sample cell of the calorimeter and the binding partner in the injection syringe. Perform a series of small injections of the binding partner into the Gα solution.

-

Data Acquisition: Measure the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat signals and plot them against the molar ratio of the reactants. Fit the data to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of binding and dissociation events.

-

Ligand Immobilization: Covalently immobilize the purified Gα subunit onto the surface of a sensor chip.

-

Analyte Injection: Flow a solution containing the binding partner (analyte) over the sensor surface at different concentrations.

-

Association and Dissociation Monitoring: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, in real-time to measure the association phase. Then, flow buffer over the surface to monitor the dissociation phase.

-

Data Analysis: Fit the association and dissociation curves to kinetic models to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for the structural characterization of Gα subunits.

Gs-Adenylyl Cyclase Signaling Pathway

This pathway leads to the production of the second messenger cyclic AMP (cAMP).[4]

Gq-Phospholipase C Signaling Pathway

This pathway results in the generation of two second messengers, inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[1]

References

- 1. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 2. Purification of recombinant G protein alpha subunits from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 4. Gs alpha subunit - Wikipedia [en.wikipedia.org]

- 5. Purification of Recombinant G Protein α Subunits from Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 6. Uncoupling conformational change from GTP hydrolysis in a heterotrimeric G protein alpha-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activation of G proteins by GTP and the mechanism of Gα-catalyzed GTP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

The Intrinsic GTPase Activity of Gα Subunits: A Technical Guide to Mechanism, Kinetics, and Measurement

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heterotrimeric G proteins are fundamental molecular switches in cellular signaling, transducing signals from G protein-coupled receptors (GPCRs) to intracellular effectors. The duration and termination of this signaling are critically governed by the intrinsic guanosine (B1672433) triphosphatase (GTPase) activity of the Gα subunit. This technical guide provides an in-depth exploration of the core mechanisms of GTP hydrolysis by Gα subunits, a summary of their kinetic properties, and detailed protocols for the experimental measurement of this activity. A thorough understanding of this intrinsic enzymatic function is paramount for the development of novel therapeutics targeting GPCR pathways.

The G Protein Signaling Cycle: An Overview

Heterotrimeric G proteins, composed of α, β, and γ subunits, cycle between an inactive, GDP-bound state and an active, GTP-bound state. In its basal state, the Gα subunit is bound to GDP and complexed with the Gβγ dimer.[1] Upon activation by a ligand-bound GPCR, which acts as a Guanine (B1146940) Nucleotide Exchange Factor (GEF), the Gα subunit releases GDP and binds the more abundant cytosolic GTP.[2][3] This exchange triggers a conformational change, leading to the dissociation of the Gα-GTP monomer from both the receptor and the Gβγ dimer. Both Gα-GTP and the free Gβγ dimer can then modulate the activity of various downstream effectors, such as adenylyl cyclase and phospholipase C.[4]

The signaling event is terminated when the Gα subunit hydrolyzes the bound GTP back to GDP and inorganic phosphate (B84403) (Pi). This inactivation is a result of the Gα subunit's intrinsic GTPase activity.[2] The resulting Gα-GDP has a high affinity for the Gβγ dimer, leading to the re-formation of the inactive heterotrimer and completing the cycle.[5] The intrinsic rate of this hydrolysis is a key determinant of the signal's duration.[6]

The Molecular Mechanism of Intrinsic GTP Hydrolysis

The Gα subunit consists of two primary domains: a conserved GTPase (or Ras-like) domain and a unique α-helical domain.[4][7] The guanine nucleotide binding pocket is situated in a deep cleft between these two domains.[7] The intrinsic GTPase activity is a sophisticated catalytic process orchestrated by key structural elements within the GTPase domain, most notably the "switch" regions.

Key Structural Elements:

-

Switch Regions: GTP binding and hydrolysis induce significant conformational changes in three flexible loops known as Switch I, Switch II, and Switch III.[8] These changes are fundamental to the Gα subunit's ability to interact with effectors in the GTP-bound state and with Gβγ in the GDP-bound state.[1]

-

P-loop: This motif envelops the α and β phosphates of the guanine nucleotide.[1]

-

Catalytic Residues: The hydrolysis reaction is catalyzed by specific amino acid residues that position a water molecule for nucleophilic attack on the γ-phosphate of GTP. Two critical residues are:

-

An Arginine Finger (Arg178 in Gαi1): Located in Switch I, this residue helps to stabilize the negative charge that develops on the β-γ bridging oxygen during the transition state of the reaction.[9]

-

A Catalytic Glutamine (Gln204 in Gαi1): Found in Switch II, this glutamine is crucial for orienting the attacking water molecule and stabilizing the transition state.[5][10]

-

-

Magnesium Ion (Mg²⁺): A coordinated Mg²⁺ ion is essential for catalysis. It binds with nanomolar affinity to the GTP-bound form and bridges the β and γ phosphates, helping to neutralize charge and facilitate the nucleophilic attack.[1][5]

The hydrolysis mechanism involves the precise positioning of a water molecule by the catalytic glutamine (Gln204) for an in-line attack on the γ-phosphate. The arginine finger (Arg178) stabilizes the transition state, leading to the cleavage of the phosphoanhydride bond and the release of inorganic phosphate (Pi).[9] This event collapses the active conformation of the switch regions, restoring the GDP-bound state and terminating the signal.

Quantitative Kinetics of Intrinsic GTPase Activity

The intrinsic rate of GTP hydrolysis (k_cat or k_hyd) varies among different Gα subunits, contributing to the diversity of signaling dynamics. Generally, this rate is slow, with a half-life on the order of tens of seconds to minutes. This slow "off-switch" can be dramatically accelerated by Regulator of G protein Signaling (RGS) proteins, which act as GTPase-Activating Proteins (GAPs).

GTP Hydrolysis Rates

The intrinsic GTPase activity of most Gα subunits is relatively slow, with single turnover rates typically in the range of 2–4 min⁻¹ at 30°C.[1][8][11] However, specific subfamilies exhibit distinct kinetics. For instance, Gαq has a slower intrinsic rate of approximately 0.8 min⁻¹, while Gαz is an exceptionally sluggish GTPase with a rate of less than 0.1 min⁻¹.[1] RGS proteins can accelerate these rates by up to 2000-fold, enabling rapid signal termination required for physiological processes like vision and heart rate regulation.[5][12]

| Gα Subunit | Intrinsic GTP Hydrolysis Rate (k_cat) | Conditions | Reference(s) |

| Most Gα (general) | ~2 - 4 min⁻¹ | 30°C | [1][8] |

| Gαi1 | ~2 min⁻¹ | 30°C | [8][11] |

| Gαs | ~1.2 min⁻¹ | 0°C | [8] |

| Gαq | ~0.8 min⁻¹ (0.013 s⁻¹) | 20-30°C | [1][5] |

| Gαt (Transducin) | ~3 - 4 min⁻¹ | In vitro | [13] |

| Gαz | < 0.1 min⁻¹ | 30°C | [1] |

Table 1: Representative intrinsic GTP hydrolysis rates for various Gα subunits. Rates are highly dependent on experimental conditions, particularly temperature.

Guanine Nucleotide Binding Affinity

Gα subunits bind guanine nucleotides with very high affinity, typically in the picomolar to nanomolar range for GDP and GTP.[14] This high affinity results in very slow spontaneous nucleotide dissociation, with half-lives that can be on the order of many minutes.[14] This is why GPCRs are essential GEFs; they catalyze the release of the tightly bound GDP to allow for GTP binding and activation.[1]